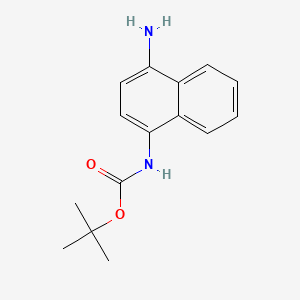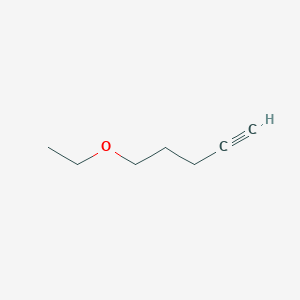![molecular formula C8H9BO2S B13465997 B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 2,3-dihydro-1-benzothiophene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid typically involves the use of boron reagents in a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid can yield boronic esters, while reduction can produce the corresponding alcohol .
科学的研究の応用
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (2,3-dihydro-1-benzothiophen-5-yl)boronic acid involves its interaction with molecular targets, such as enzymes. For example, it acts as an inhibitor of beta-lactamase enzymes by binding to the active site and preventing the enzyme from breaking down beta-lactam antibiotics . This inhibition enhances the efficacy of antibiotics against resistant bacterial strains.
類似化合物との比較
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
- 3-Thienylboronic acid
Uniqueness
(2,3-Dihydro-1-benzothiophen-5-yl)boronic acid is unique due to its specific structural features, such as the 2,3-dihydro-1-benzothiophene ring system, which imparts distinct reactivity and properties compared to other boronic acids.
特性
分子式 |
C8H9BO2S |
|---|---|
分子量 |
180.04 g/mol |
IUPAC名 |
2,3-dihydro-1-benzothiophen-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 |
InChIキー |
KZJOPPKNGQKRSU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)SCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
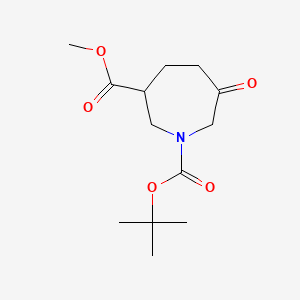
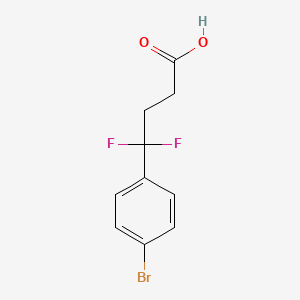
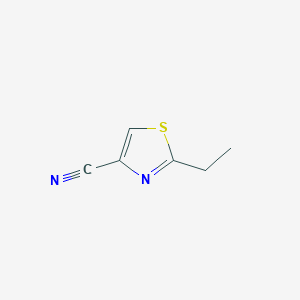


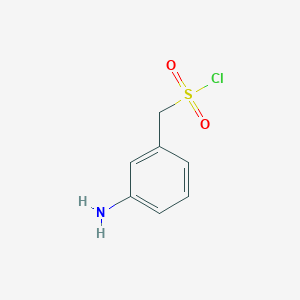
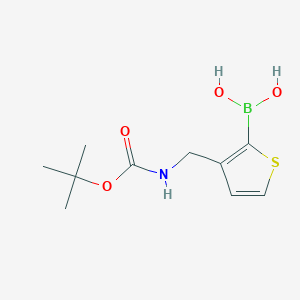
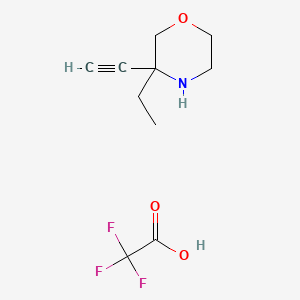
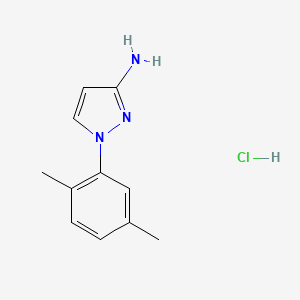
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
